molecular formula C14H18O6 B012402 1,1,1-Trimethylol ethane triacrylate CAS No. 19778-85-9

1,1,1-Trimethylol ethane triacrylate

Cat. No. B012402
CAS RN: 19778-85-9
M. Wt: 282.29 g/mol
InChI Key: HSZUHSXXAOWGQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1,1,1-trimethylol ethane triacrylate involves esterification reactions where an alcohol group reacts with an acrylic acid. For example, trimethylol propane triacrylate (TMPTA) is synthesized from acrylic acid and trimethylol propane using a catalyst such as zinc acetate. The reaction conditions, such as catalyst amount, temperature, and molar ratios, are optimized to achieve high esterification rates and product purity (Chen, 2010).

Molecular Structure Analysis

The molecular structure of acrylate compounds is characterized by the presence of acrylate functional groups attached to a tri-functional alcohol backbone. This structure is pivotal in determining the reactivity and subsequent applications of the compound. Although specific structural data on 1,1,1-trimethylol ethane triacrylate is scarce, related studies on trimethylolpropane triacrylate provide insights into the complex nature of these molecules and their intermolecular interactions, such as in metal-organic frameworks (Almeida Paz & Klinowski, 2004).

Chemical Reactions and Properties

Acrylate compounds, including 1,1,1-trimethylol ethane triacrylate, participate in various chemical reactions, primarily polymerization. The presence of acrylate groups allows for rapid polymerization under the influence of free radicals, UV light, or heat. This reactivity is harnessed in the production of coatings, adhesives, and composites where the polymer's properties can be tailored by the reaction conditions and the choice of co-monomers (Gao et al., 2002).

Physical Properties Analysis

The physical properties of 1,1,1-trimethylol ethane triacrylate, such as viscosity, boiling point, and solubility, are influenced by its molecular structure. For instance, the low viscosity of similar trimethacrylate monomers makes them suitable for blending with other monomers to create formulations with desirable physical properties for applications in dental restoratives and other polymer-based products (Gao et al., 2002).

Scientific Research Applications

  • Copper-Catalyzed Cross-Coupling Reactions : Yao-Jung Chen and Hsin-Hung Chen (2006) found that 1,1,1-tris(hydroxymethyl)ethane serves as a versatile ligand for copper-catalyzed cross-coupling reactions of aryl iodides with amides, thiols, and phenols, yielding products efficiently (Yao‐Jung Chen & Hsin-Hung Chen, 2006).

  • Dental Restorations : F. Gao et al. (2002) synthesized new trimethacrylates from methacryloyl chloride and hydroxyl intermediates, showing potential for improved dental restorations due to their physical properties, higher bond conversion, and reduced polymerization shrinkage (F. Gao et al., 2002).

  • Dentin Adhesives : A study by Jong‐Gu Park et al. (2009) revealed that a new urethane-based trimethacrylate monomer improves esterase resistance in dentin adhesives, leading to comparable mechanical properties and better penetration into the dentin surface (Jong‐Gu Park et al., 2009).

  • Polymerization Shrinkage Reduction : J. Kim and C. Chung (2003) found that acetylation of hydroxyl groups in trifunctional methacrylates effectively reduces curing shrinkage, water sorption, and water solubility in dental composites (J. Kim & C. Chung, 2003).

  • Polyetherification of Primary Polyols : Agnes Dupraz, Philippe Guy, and C. Dupuy (1996) achieved polyetherification of primary polyols like pentaerythritol and 1,1,1-tris(hydroxymethyl)ethane using 1,4-addition to tert-butyl acrylate and acrylonitrile (Agnes Dupraz et al., 1996).

  • Optimal Synthesis Conditions : Chen Zhen-gan (2010) identified optimal conditions for synthesizing trimethylolpropane triacrylate, including catalyst concentration, reaction temperature, time, and acid-to-alcohol molar ratio (Chen Zhen-gan, 2010).

Safety And Hazards

1,1,1-Trimethylol ethane triacrylate may cause skin and eye irritation. Proper handling, including the use of personal protective equipment, is essential. It is advisable to work in a well-ventilated area and avoid inhalation of vapors. Refer to safety data sheets (SDS) for detailed safety information .

properties

IUPAC Name

[2-methyl-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c1-5-11(15)18-8-14(4,9-19-12(16)6-2)10-20-13(17)7-3/h5-7H,1-3,8-10H2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZUHSXXAOWGQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066527
Record name 2-Propenoic acid, 2-methyl-2-[[(1-oxo-2-propenyl)oxy]methyl]-1,3-propanediyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trimethylol ethane triacrylate

CAS RN

19778-85-9
Record name 1,1′-[2-Methyl-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] di-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19778-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylolethane triacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019778859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 1,1'-[2-methyl-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester
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Record name 2-Propenoic acid, 2-methyl-2-[[(1-oxo-2-propenyl)oxy]methyl]-1,3-propanediyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2-[[(1-oxoallyl)oxy]methyl]propane-1,3-diyl diacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.344
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OH Kwon, YC Nho - Applied Chemistry for Engineering, 1998 - koreascience.kr
In this study, a water adsorbent was synthesized by radiation grafting of acrylic acid and multifunctional monomers such as 1, 2-propanediol dimethacrylate (PDMA) and 1, 1, 1-…
Number of citations: 0 koreascience.kr

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